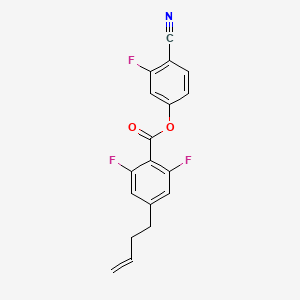
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate est un composé organique complexe qui appartient à la classe des benzoates
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Une voie de synthèse courante implique les étapes suivantes :
Formation de l’intermédiaire 4-cyano-3-fluorophényle : Cette étape implique la réaction du 4-cyano-3-fluorobenzaldéhyde avec un réactif approprié, tel qu’un réactif de Grignard, pour former l’alcool correspondant.
Estérification : L’alcool intermédiaire est ensuite mis à réagir avec l’acide 4-(but-3-en-1-yl)-2,6-difluorobenzoïque en présence d’un agent déshydratant, tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC), pour former la liaison ester.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction à l’aide d’agents comme l’hydrure de lithium et d’aluminium (LiAlH4) peuvent convertir le groupe ester en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes cyano ou fluorophényle, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures
Principaux produits formés
Oxydation : Acides carboxyliques, cétones
Réduction : Alcools
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Enquêté pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Applications De Recherche Scientifique
4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 4-cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à la modulation des voies biochimiques. La présence de groupes cyano et fluorophényle peut améliorer son affinité de liaison et sa spécificité envers certaines cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-difluorobenzoate
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dichlorobenzoate
- 4-Cyano-3-fluorophenyl 4-(but-3-en-1-yl)-2,6-dibromobenzoate
Unicité
L’unicité du this compound réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et physiques distinctes. La présence de plusieurs atomes de fluor peut améliorer sa stabilité et sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
225240-47-1 |
|---|---|
Formule moléculaire |
C18H12F3NO2 |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-but-3-enyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C18H12F3NO2/c1-2-3-4-11-7-15(20)17(16(21)8-11)18(23)24-13-6-5-12(10-22)14(19)9-13/h2,5-9H,1,3-4H2 |
Clé InChI |
KHYUTGNFGMKOLO-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C=C2)C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
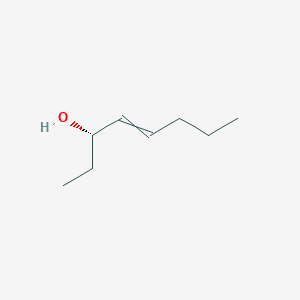
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
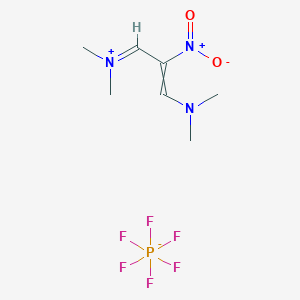
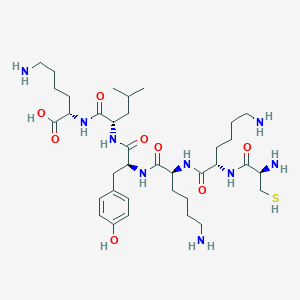

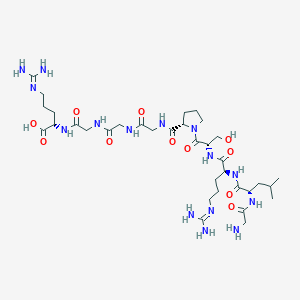
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
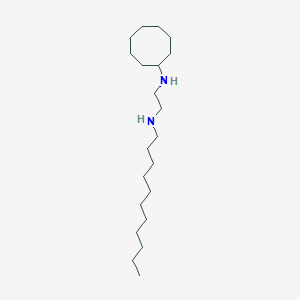
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
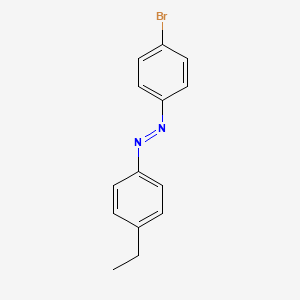
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
